molecular formula C13H10Cl2N4OS B2354218 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1170946-10-7

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2354218
M. Wt: 341.21
InChI Key: RZMDIBOFRXJULV-UHFFFAOYSA-N
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Description

“N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are diverse and depend on the substituents on the thiazole ring. For instance, the treatment of intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride led to the formation of final derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Safety And Hazards

The safety and hazards of thiazole derivatives depend on their specific structure. For instance, 4,7-Dichlorobenzo[d]thiazol-2-amine has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation .

Future Directions

Thiazoles are an important class of compounds with diverse biological activities. In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . Future research may focus on the design and development of different thiazole derivatives with improved biological activities and lesser side effects .

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4OS/c1-2-19-6-5-9(18-19)12(20)17-13-16-10-7(14)3-4-8(15)11(10)21-13/h3-6H,2H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMDIBOFRXJULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

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